molecular formula C13H9BrClF2NO2S B10958320 7-bromo-3-chloro-4-(difluoromethoxy)-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide

7-bromo-3-chloro-4-(difluoromethoxy)-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B10958320
M. Wt: 396.64 g/mol
InChI Key: QWLPJXQYVFXMQE-UHFFFAOYSA-N
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Description

N-ALLYL-7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound belonging to the benzothiophene class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, bromination and chlorination reactions are carried out to introduce the bromo and chloro substituents.

    Introduction of the Difluoromethoxy Group: This step involves the reaction of the intermediate with a difluoromethylating agent under specific conditions.

    Carboxamide Formation: The carboxamide group is introduced through an amide coupling reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The bromo and chloro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-ALLYL-7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE would depend on its specific biological target. Generally, compounds in this class might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-3-chloro-1-benzothiophene-2-carboxamide: Lacks the allyl and difluoromethoxy groups.

    4-(Difluoromethoxy)-1-benzothiophene-2-carboxamide: Lacks the bromo and chloro substituents.

    N-Allyl-1-benzothiophene-2-carboxamide: Lacks the bromo, chloro, and difluoromethoxy groups.

Uniqueness

N-ALLYL-7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to the combination of its substituents, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C13H9BrClF2NO2S

Molecular Weight

396.64 g/mol

IUPAC Name

7-bromo-3-chloro-4-(difluoromethoxy)-N-prop-2-enyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C13H9BrClF2NO2S/c1-2-5-18-12(19)11-9(15)8-7(20-13(16)17)4-3-6(14)10(8)21-11/h2-4,13H,1,5H2,(H,18,19)

InChI Key

QWLPJXQYVFXMQE-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(C2=C(C=CC(=C2S1)Br)OC(F)F)Cl

Origin of Product

United States

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